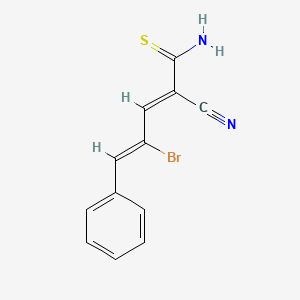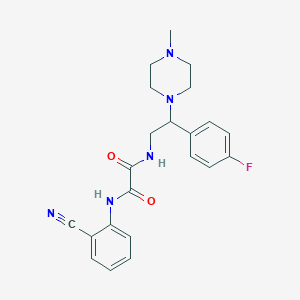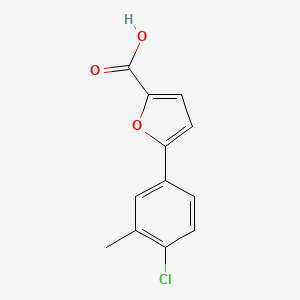
5-(4-Chloro-3-methylphenyl)furan-2-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-(4-Chloro-3-methylphenyl)furan-2-carboxylic acid, also known as 5-chloro-2-methylfuran-3-carboxylic acid, is a compound belonging to the class of heterocyclic compounds. It is a white crystalline solid with a molecular weight of 203.6 g/mol and a melting point of 240-242°C. This compound is soluble in water, ethanol, and chloroform and is insoluble in ether. It is a versatile chemical compound with a wide range of applications in various fields.
Wissenschaftliche Forschungsanwendungen
Production and Utility in Biomass Conversion
The utility of furan derivatives, including those related to 5-(4-Chloro-3-methylphenyl)furan-2-carboxylic acid, extends into the realm of biomass conversion. For instance, acid chloride derivatives of 5-(chloromethyl)furan-2-carboxylic acid are produced from biomass-derived precursors, showcasing their role in creating biofuels and polymers. This highlights the chemical's potential in green chemistry applications and the broader goal of sustainable material production (Dutta, Wu, & Mascal, 2015).
Synthesis of Esters and Halogenated Derivatives
Research has also focused on the synthesis routes from readily available materials to furan- and thiophen-2-carboxylic acids, with halogen atoms as substituents. The work demonstrates the preparation of various esters from these acids, indicating the versatility of furan derivatives in synthesizing chemically diverse and potentially pharmacologically relevant compounds (Chadwick, Chambers, Meakins, & Snowden, 1973).
Antimycobacterial Agents
Another significant application area is in the development of antimycobacterial agents. Furan derivatives have shown promise in this field, with certain compounds demonstrating the ability to interfere with iron homeostasis. This research not only offers insights into the therapeutic potential of furan derivatives but also underlines the importance of structural data to guide the development of new medicinal compounds (Mori et al., 2022).
Thermodynamic Properties in Organic Solvents
The study of thermodynamic properties of derivatives in organic solvents furthers our understanding of their behavior in various chemical environments. By investigating solubility, enthalpies, and entropies of mixing, scientists can better predict the solubility and reactivity of these compounds in different solvents, which is crucial for their application in chemical synthesis and material science (Sobechko et al., 2019).
Enzyme Cascade for Furan Carboxylic Acids Synthesis
Innovative methods for synthesizing furan carboxylic acids involve enzyme cascades, which use byproducts from one enzymatic reaction to drive another. This approach not only exemplifies the efficiency of biocatalysis but also the potential for sustainable and green chemical processes. Such methodologies can significantly impact the pharmaceutical and polymer industries by providing a controlled means of producing key intermediates (Jia, Zong, Zheng, & Li, 2019).
Wirkmechanismus
Target of Action
The primary targets of 5-(4-Chloro-3-methylphenyl)furan-2-carboxylic acid It’s worth noting that compounds with similar structures have been used in suzuki–miyaura coupling reactions , which are widely applied transition metal-catalyzed carbon–carbon bond-forming reactions .
Mode of Action
The specific mode of action of This compound Oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form the new Pd–C bond .
Biochemical Pathways
The exact biochemical pathways affected by This compound The compound might be involved in the suzuki–miyaura coupling reaction, which is a key process in the synthesis of various organic compounds .
Result of Action
The molecular and cellular effects of This compound It’s worth noting that similar compounds have been used in the synthesis of various bioactive compounds, suggesting potential biological activity .
Action Environment
The influence of environmental factors on the action, efficacy, and stability of This compound The stability of similar compounds used in suzuki–miyaura coupling reactions is generally high, contributing to the success of these reactions .
Eigenschaften
IUPAC Name |
5-(4-chloro-3-methylphenyl)furan-2-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9ClO3/c1-7-6-8(2-3-9(7)13)10-4-5-11(16-10)12(14)15/h2-6H,1H3,(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MVGBISYSRQGHOM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)C2=CC=C(O2)C(=O)O)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9ClO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.65 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

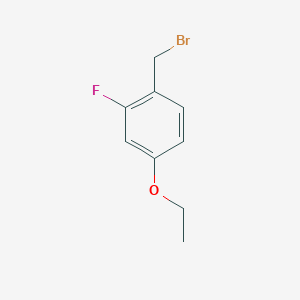
![2-((4-(tert-butyl)phenyl)sulfonyl)-8-chloro-3,4-dihydro-1H-dipyrido[1,2-a:4',3'-d]pyrimidin-11(2H)-one](/img/structure/B2692514.png)
![(3-Methylimidazol-4-yl)-[4-[3-(trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]-1,4-diazepan-1-yl]methanone](/img/structure/B2692516.png)
![(4-(6-Ethoxybenzo[d]thiazol-2-yl)piperazin-1-yl)(5,6,7,8-tetrahydronaphthalen-2-yl)methanone](/img/structure/B2692517.png)
![4-[(4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)methyl]benzoic acid](/img/no-structure.png)
![(2,4-dimethylphenyl)(1,1-dioxido-4-(4-(trifluoromethoxy)phenyl)-4H-benzo[b][1,4]thiazin-2-yl)methanone](/img/structure/B2692519.png)
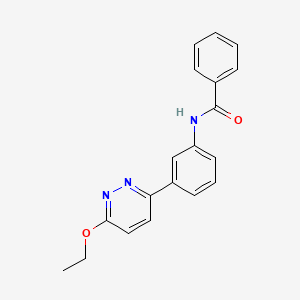
![1-[(3-Methoxyphenyl)methyl]triazole](/img/structure/B2692522.png)
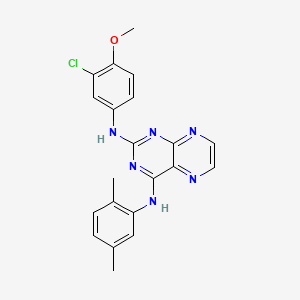

![2-({3-[(furan-2-yl)methyl]-6-methyl-4-oxo-3H,4H-thieno[2,3-d]pyrimidin-2-yl}sulfanyl)-N-(2-hydroxyphenyl)acetamide](/img/structure/B2692529.png)

